Acumapimod

Vue d'ensemble

Description

Acumapimod est un médicament à petite molécule qui fonctionne comme un inhibiteur de la kinase p38 activée par les mitogènes (MAPK). Il a été initialement développé par Novartis Pharma AG et fait actuellement l'objet d'investigations pour ses applications thérapeutiques potentielles, notamment dans le traitement des exacerbations aiguës de la bronchopneumopathie chronique obstructive (BPCO) . Le composé s'est avéré prometteur lors d'essais cliniques, démontrant des réductions significatives des échecs de traitement cliniques et des hospitalisations chez les patients atteints de BPCO .

Applications De Recherche Scientifique

Acumapimod has several scientific research applications, including:

Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various cellular processes.

Biology: Investigated for its effects on inflammatory cytokine production and signaling pathways.

Medicine: Primarily researched for its potential to treat acute exacerbations of COPD. .

Industry: Potential applications in the development of new therapeutic agents targeting inflammatory diseases.

Mécanisme D'action

Target of Action

Acumapimod, also known as BCT-197, is primarily targeted towards the p38 mitogen-activated protein kinase (p38 MAPK) . The p38 MAPK is a key signaling pathway involved in the regulation of inflammatory cytokines .

Mode of Action

As an inhibitor of p38 MAPK, this compound works by binding to the p38 MAPK enzyme , thereby preventing its action . This inhibition disrupts the signaling pathway, leading to a decrease in the production of inflammatory cytokines .

Biochemical Pathways

The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, this compound can potentially reduce inflammation and alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It’s known that this compound is metabolized primarily by cytochrome p450 3a4 (cyp3a4) and is a p-glycoprotein (p-gp) substrate .

Result of Action

The primary result of this compound’s action is the suppression of DUX4 expression in cellular and animal models of Facioscapulohumeral Muscular Dystrophy (FSHD) . By inhibiting the p38 MAPK pathway, this compound reduces the production of inflammatory cytokines, which can lead to a decrease in inflammation and an improvement in symptoms of diseases like COPD .

Analyse Biochimique

Biochemical Properties

Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a p38 MAPK inhibitor . It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .

Molecular Mechanism

As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently limited .

Méthodes De Préparation

La synthèse de l'acumapimod implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent la formation d'un cycle pyrazole et une fonctionnalisation ultérieure pour obtenir la structure moléculaire souhaitée .

Analyse Des Réactions Chimiques

Acumapimod subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour introduire différents substituants.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de la MAPK p38 et son rôle dans divers processus cellulaires.

Biologie : Investigé pour ses effets sur la production de cytokines inflammatoires et les voies de signalisation.

Médecine : Principalement étudié pour son potentiel à traiter les exacerbations aiguës de la BPCO. .

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies inflammatoires.

Mécanisme d'action

This compound exerce ses effets en inhibant la voie de la MAPK p38, une voie de signalisation clé impliquée dans la régulation des cytokines inflammatoires. En inhibant la MAPK p38, l'this compound réduit la production de cytokines pro-inflammatoires, atténuant ainsi l'inflammation et ses symptômes associés . Les cibles moléculaires de l'this compound comprennent les isoformes p38α et p38β de la famille des MAPK .

Comparaison Avec Des Composés Similaires

Acumapimod est unique parmi les inhibiteurs de la MAPK p38 en raison de sa structure moléculaire spécifique et de ses propriétés pharmacocinétiques. Parmi les composés similaires, citons :

SB203580 : Un autre inhibiteur de la MAPK p38 avec une structure chimique différente et un profil pharmacologique légèrement différent.

VX-702 : Un inhibiteur de la MAPK p38 qui a été étudié pour son potentiel dans le traitement des maladies inflammatoires.

BIRB 796 : Un inhibiteur puissant de la MAPK p38 avec une structure chimique et un mécanisme d'action distincts.

This compound se démarque par sa biodisponibilité orale et son efficacité spécifique dans la réduction des exacerbations de la BPCO, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

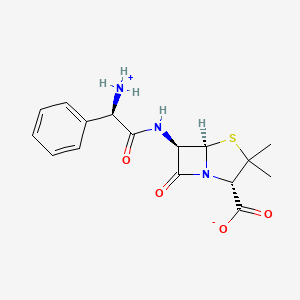

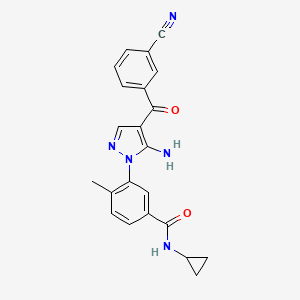

IUPAC Name |

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSQKZDZHAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836683-15-9 | |

| Record name | Acumapimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acumapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACUMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

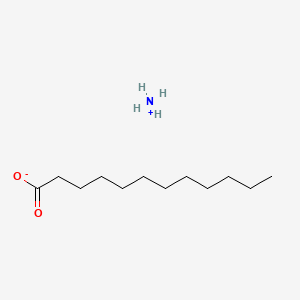

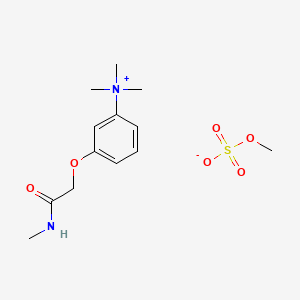

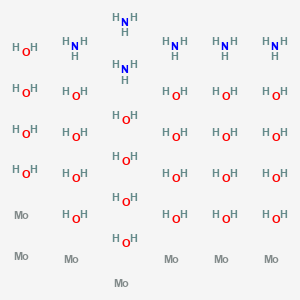

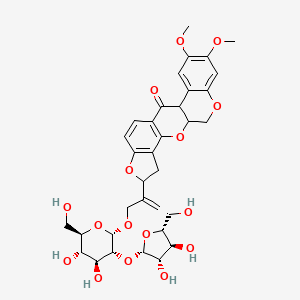

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664920.png)

![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)

![triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1664930.png)

![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)

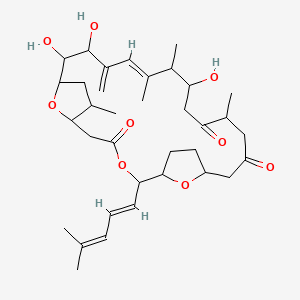

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)